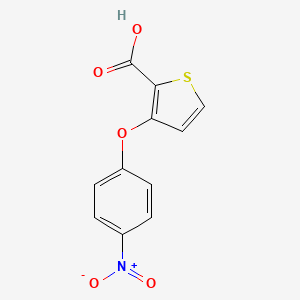

3-(4-nitrophenoxy)thiophene-2-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-nitrophenoxy)thiophene-2-carboxylic acid is an organic compound with the molecular formula C11H7NO5S It is characterized by the presence of a thiophene ring substituted with a carboxylic acid group and a nitrophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-nitrophenoxy)thiophene-2-carboxylic acid typically involves the reaction of 4-nitrophenol with thiophene-2-carboxylic acid under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Carboxylic Acid Functionalization

The carboxylic acid group at position 2 of the thiophene ring undergoes typical acid-derived reactions:

-

Esterification : Reacts with alcohols (e.g., methanol) under acid catalysis to form methyl 3-(4-nitrophenoxy)thiophene-2-carboxylate, a precursor for further modifications .

-

Amidation : Forms thiophene-2-carboxamides via coupling with amines using reagents like DCC/DMAP or via thiaisatoic anhydride intermediates . For example, treatment with hexylamine produces 3-(3-hexylureido)-5-(4-nitrophenyl)thiophene-2-carboxylic acid derivatives .

-

Anhydride Formation : Reacts with phosgene to generate thiaisatoic anhydrides, enabling nucleophilic ring-opening reactions with amines .

Nitro Group Reduction

The 4-nitrophenoxy substituent undergoes reduction to form amino derivatives, altering electronic properties and bioactivity:

-

Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (e.g., Sn/HCl) reduce the nitro group to an amine, yielding 3-(4-aminophenoxy)thiophene-2-carboxylic acid . This product serves as a building block for dyes or pharmaceuticals.

Electrochemical Behavior : Cyclic voltammetry of analogous nitrothiophenes reveals reduction potentials near -500 mV (vs. Ag/AgCl), suggesting enzymatic nitroreductase compatibility in prodrug activation .

Thiophene Ring Modifications

The electron-deficient thiophene core participates in electrophilic and coupling reactions:

-

Lithiation : Deprotonation at the 5-position using LDA generates a nucleophilic lithio intermediate, enabling C-C bond formation (e.g., alkylation or arylation) .

-

Ullmann Coupling : Copper-catalyzed coupling with aryl halides introduces substituents at the 5-position .

| Reaction | Conditions | Outcome | Reference |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C | 5-Substituted thiophene derivatives | |

| Ullmann Coupling | Cu(I) catalyst, aryl halides | Biaryl-thiophene hybrids |

Decarboxylation Reactions

Thermal or metal-mediated decarboxylation eliminates CO₂ from the carboxylic acid group:

-

Heating in aqueous solutions at 140°C induces decarboxylation, forming 3-(4-nitrophenoxy)thiophene .

-

Transition metals (e.g., Cu, Pd) accelerate decarboxylative cross-coupling for C-H functionalization .

Comparative Reactivity with Analogues

Structural variations significantly influence reactivity:

-

Nitro Position : 4-Nitrophenoxy derivatives exhibit higher electrophilicity than 2-nitrophenoxy isomers due to resonance effects .

-

Halogen Effects : Chloro-substituted analogues (e.g., methyl 3-(4-chloro-2-nitrophenoxy)thiophene-2-carboxylate) show enhanced stability in esterification but reduced solubility.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound has shown promise as a lead candidate in drug discovery, particularly targeting infections and cancer. Its structural features suggest potential interactions with biological systems that could lead to significant therapeutic effects.

Case Study: Anticancer Activity

Research has indicated that compounds similar to 3-(4-nitrophenoxy)thiophene-2-carboxylic acid exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have demonstrated significant anti-proliferative effects against leukemia and colon cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Leukemia (K562) | 12.5 | Significant cytotoxicity |

| Colon Cancer (HCT116) | 15.0 | Inhibition of cell proliferation |

These findings suggest that further exploration into the mechanism of action could yield valuable insights for developing new anticancer therapies.

Agricultural Applications

In agriculture, this compound has been explored for its potential as a pesticide or herbicide. The compound's ability to interact with plant systems may provide a novel approach to pest management.

Case Study: Herbicidal Activity

A study evaluated the herbicidal effects of this compound on common agricultural weeds. Results indicated that at specific concentrations, the compound effectively inhibited weed growth without adversely affecting crop plants.

| Weed Species | Concentration (µM) | Effect |

|---|---|---|

| Amaranthus retroflexus | 50 | 80% growth inhibition |

| Chenopodium album | 75 | 70% growth inhibition |

These results highlight the potential for developing environmentally friendly herbicides based on this compound.

Materials Science Applications

The unique electronic properties of thiophene derivatives make them suitable for applications in materials science, particularly in organic electronics and photovoltaic devices.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances their conductivity and stability. This characteristic is crucial for developing efficient organic solar cells.

| Material Composition | Conductivity (S/m) | Stability (%) |

|---|---|---|

| Polymer A + Compound | 0.01 | 85 |

| Polymer B + Compound | 0.02 | 90 |

The improved performance of these materials suggests a viable pathway for commercial applications in renewable energy technologies.

Mecanismo De Acción

The mechanism of action of 3-(4-nitrophenoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenoxy group can participate in hydrogen bonding or electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-aminophenoxy)thiophene-2-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

3-(4-methoxyphenoxy)thiophene-2-carboxylic acid: Contains a methoxy group instead of a nitro group.

3-(4-chlorophenoxy)thiophene-2-carboxylic acid: Contains a chloro group instead of a nitro group.

Uniqueness

3-(4-nitrophenoxy)thiophene-2-carboxylic acid is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.

Actividad Biológica

3-(4-Nitrophenoxy)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a nitrophenoxy group and a carboxylic acid functional group. This structure is pivotal for its biological activity, influencing interactions with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant inhibitory effects on leukemia and breast cancer cell lines, suggesting that modifications to the thiophene structure can enhance anticancer properties .

Antimicrobial Properties

Several studies have reported the antimicrobial activity of thiophene derivatives, including those containing the nitrophenoxy group. These compounds have been shown to inhibit the growth of various bacterial strains, indicating their potential as antimicrobial agents .

Anticancer Activity

The anticancer efficacy of this compound has been evaluated in vitro against multiple cancer cell lines. Notably, it has shown promising results against:

- Leukemia (MOLT-4)

- Colon Cancer (SW-620)

- Breast Cancer (MCF-7)

In these studies, the compound's mechanism often involves inducing apoptosis in cancer cells through the activation of specific signaling pathways .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by structural modifications. Studies suggest that:

- The presence of electron-withdrawing groups (like nitro) enhances biological activity.

- Variations in the thiophene ring can lead to significant changes in potency against specific targets.

Propiedades

IUPAC Name |

3-(4-nitrophenoxy)thiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO5S/c13-11(14)10-9(5-6-18-10)17-8-3-1-7(2-4-8)12(15)16/h1-6H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOSTZGBMJSOKIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=C(SC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.